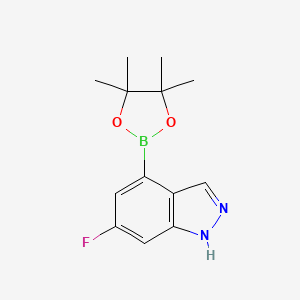
2-(4-(Trifluoromethyl)phenyl)isonicotinaldehyde
Vue d'ensemble
Description
“2-(4-(Trifluoromethyl)phenyl)isonicotinaldehyde” is a chemical compound with the molecular formula C13H8F3NO . It is not intended for human or veterinary use and is used only for research purposes.
Molecular Structure Analysis
The molecular structure of “2-(4-(Trifluoromethyl)phenyl)isonicotinaldehyde” consists of 13 carbon atoms, 8 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 1 oxygen atom . The molecular weight is 251.2 g/mol.Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
A study by Bhat et al. (2016) involved the synthesis of new compounds using 2-(4-(trifluoromethyl)phenyl)isonicotinaldehyde derivatives. These compounds displayed broad-spectrum antimicrobial activities and moderate to good antioxidant activities. This suggests potential applications in the development of new antimicrobial agents (Bhat et al., 2016).
Photophysical Properties and Chemical Sensor Application
Sie et al. (2008) explored the photophysical properties of complexes derived from 2-(4-(trifluoromethyl)phenyl)isonicotinaldehyde. One complex demonstrated effectiveness as a light-emitting chemical sensor for silver trifluoromethanesulfonate, indicating potential applications in chemical sensing technologies (Sie et al., 2008).
Biocatalytic Preparation of Pharmaceutical Intermediates
Chen et al. (2019) developed a bioprocess using 2-(4-(trifluoromethyl)phenyl)isonicotinaldehyde for the asymmetric reduction of a specific compound to produce a pharmaceutical intermediate. This demonstrates its utility in pharmaceutical manufacturing processes (Chen et al., 2019).
Facile Synthesis of Fluorinated Microporous Polyaminals
Li et al. (2016) utilized 2-(4-(trifluoromethyl)phenyl)isonicotinaldehyde in the synthesis of fluorinated microporous polyaminals. These materials showed increased surface areas and altered pore sizes, suggesting potential use in gas adsorption applications, particularly for carbon dioxide (Li et al., 2016).
Safety And Hazards
The safety data sheet for a related compound, “2-[4-(Trifluoromethyl)phenyl]ethylamine”, indicates that it is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle “2-(4-(Trifluoromethyl)phenyl)isonicotinaldehyde” with similar caution, using appropriate personal protective equipment and following safe laboratory practices.
Propriétés
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]pyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO/c14-13(15,16)11-3-1-10(2-4-11)12-7-9(8-18)5-6-17-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFMXJAOKTZHSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CC(=C2)C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Trifluoromethyl)phenyl)isonicotinaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



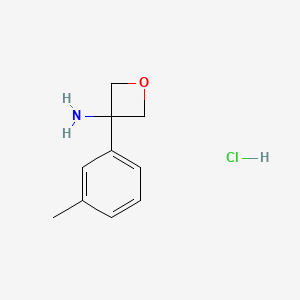
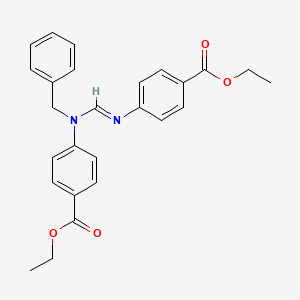

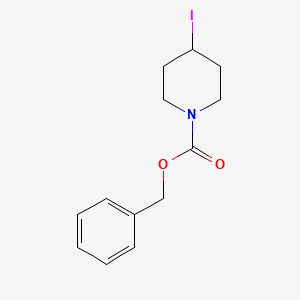
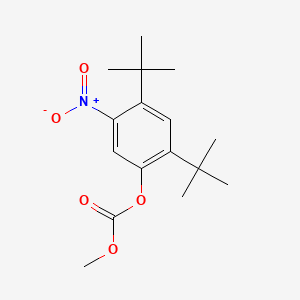
![N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B1394000.png)

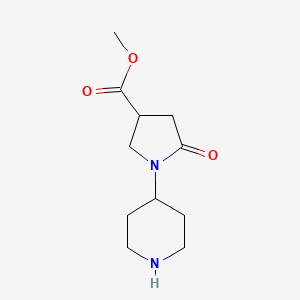
![(6-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-yl)boronic acid](/img/structure/B1394004.png)
